molecular formula C11H5BrF6O B14687382 1-(4-Bromophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one CAS No. 35444-01-0

1-(4-Bromophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one

Cat. No.: B14687382
CAS No.: 35444-01-0
M. Wt: 347.05 g/mol
InChI Key: HJAFLNWULWLZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is an organic compound characterized by the presence of a bromophenyl group and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one typically involves the reaction of 4-bromobenzaldehyde with trifluoromethyl ketones under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired enone product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one involves its interaction with various molecular targets. The presence of the bromophenyl and trifluoromethyl groups can influence its reactivity and binding affinity to specific enzymes or receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural features and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
  • 1-(4-Chlorophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one
  • 1-(4-Methylphenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one

Uniqueness

1-(4-Bromophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and physical properties. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl groups contribute to its high thermal stability and resistance to chemical degradation, distinguishing it from other similar compounds.

Properties

CAS No.

35444-01-0

Molecular Formula

C11H5BrF6O

Molecular Weight

347.05 g/mol

IUPAC Name

1-(4-bromophenyl)-4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one

InChI

InChI=1S/C11H5BrF6O/c12-7-3-1-6(2-4-7)8(19)5-9(10(13,14)15)11(16,17)18/h1-5H

InChI Key

HJAFLNWULWLZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.